4-(2,4-Dinitroanilino)phenol
Overview
Description
4-(2,4-Dinitroanilino)phenol, also known as 2,4-Dinitro-4′-hydroxydiphenylamine, is an organonitrate/phenol compound with the molecular formula C12H9N3O5 and a molecular weight of 275.22 g/mol . This compound is characterized by its reddish-brown solid form and is known for its multifunctional dye properties .
Scientific Research Applications
4-(2,4-Dinitroanilino)phenol is widely used in scientific research due to its multifunctional dye properties . Its applications include:
Chemistry: Used as a dye in various chemical analyses and experiments.
Preparation Methods
The synthesis of 4-(2,4-Dinitroanilino)phenol typically involves the condensation of 4-Aminophenol with 1-Chloro-2,4-dinitrobenzene . The reaction conditions for this synthesis include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(2,4-Dinitroanilino)phenol undergoes various chemical reactions, including:
Oxidation: As an organonitrate, it can act as an oxidizing agent.
Substitution: The compound can participate in substitution reactions, particularly involving the nitro groups.
Common reagents and conditions for these reactions include strong reducing agents and bases such as sodium hydroxide or potassium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitroanilino)phenol involves its role as an oxidizing agent. It can interact with various molecular targets and pathways, leading to oxidative stress and other biochemical effects. The specific molecular targets and pathways depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
4-(2,4-Dinitroanilino)phenol is unique due to its combination of nitro and phenol groups, which confer distinct chemical properties. Similar compounds include:
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its role in biochemical studies of oxidative processes.
Trinitrophenol (Picric Acid): Chemically related and used in various industrial and research applications.
These compounds share some functional similarities but differ in their specific applications and chemical behaviors.
Properties
IUPAC Name |
4-(2,4-dinitroanilino)phenol | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPQALWAROJVLE-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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DSSTOX Substance ID |
DTXSID4025161 | |
Record name | 4-(2,4-Dinitroanilino)phenol | |
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Molecular Weight |
275.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown solid. (NTP, 1992) | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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CAS No. |
119-15-3, 61902-31-6 | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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Record name | 4-(2,4-Dinitroanilino)phenol | |
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Record name | Phenol, 4-[(2,4-dinitrophenyl)amino]- | |
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Record name | 4-(2,4-Dinitroanilino)phenol | |
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Record name | Leuco polysulfided 4-[(2,4-dinitrophenyl)amino]phenol | |
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Record name | 4-(2,4-dinitroanilino)phenol | |
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Melting Point |
376 °F (decomposes) (NTP, 1992) | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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